[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound is a chiral carbamic acid ester featuring a piperidine ring substituted with a 2-chloroacetyl group and a cyclopropyl-carbamic acid tert-butyl ester moiety. Its molecular formula is C14H23ClN2O3, with a molecular weight of 302.80 (CAS: 1353953-37-3) . The tert-butyl ester group enhances steric protection of the carbamate, while the chloroacetyl group offers reactivity for further functionalization, such as nucleophilic substitution or coupling reactions.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)18(11-6-7-11)12-5-4-8-17(10-12)13(19)9-16/h11-12H,4-10H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQZISBHTXYBDO-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@H]1CCCN(C1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, neuroprotective effects, and potential antitumor activity.
Chemical Structure and Properties
The compound features:
- A piperidine ring substituted with a chloroacetyl group .
- A cyclopropyl group .
- A carbamic acid moiety linked to a tert-butyl ester.
These structural elements suggest a diverse range of potential interactions within biological systems, particularly through enzyme-mediated reactions.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. Research has shown that derivatives of piperidine can be effective against various pathogens, suggesting that this compound may also possess similar properties .
Neuroprotective Effects
The piperidine scaffold is often associated with neuroactive properties. Studies have indicated that such compounds can influence neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. The mechanism may involve modulation of cholinergic pathways, which are critical for cognitive function .
Antitumor Activity
Research into the anticancer potential of piperidine derivatives has been promising. For instance, some derivatives have demonstrated cytotoxicity against specific cancer cell lines, promoting apoptosis more effectively than standard chemotherapeutics like bleomycin . The unique structure of this compound may enhance its interaction with target proteins involved in tumor progression.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study investigating the efficacy of piperidine derivatives against bacterial strains found that specific modifications led to enhanced activity. The introduction of chloroacetyl groups was particularly noted for increasing potency against Gram-positive bacteria .
- Neuroprotection Research : A study highlighted the neuroprotective effects of piperidine compounds in models of Alzheimer's disease. The compounds showed dual action by inhibiting cholinesterase and reducing amyloid-beta aggregation, which are critical in the pathogenesis of Alzheimer’s .
- Anticancer Investigation : In vitro studies on the cytotoxic effects of piperidine derivatives revealed that certain modifications significantly increased apoptosis in cancer cell lines, suggesting a potential pathway for developing new anticancer agents based on the structure of this compound .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Initial studies indicate that compounds similar to [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exhibit antimicrobial properties against various pathogens. The presence of the chloroacetyl group may enhance its interaction with microbial enzymes, potentially leading to effective inhibition.
Neuroprotective Effects
The piperidine scaffold is often associated with neuroactive properties. Research suggests that this compound may influence neurotransmitter systems, providing neuroprotective effects in models of neurodegenerative diseases. Further investigation into its pharmacodynamics is warranted to elucidate these effects.
Antitumor Activity
Some derivatives of piperidine compounds have shown anticancer potential in preclinical studies. The unique structure of this compound could offer insights into new cancer therapies by targeting specific tumor pathways.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various derivatives of chloroacetyl-piperidines for their antimicrobial activity against Staphylococcus aureus. The results indicated that compounds with cyclopropyl substitutions exhibited enhanced activity compared to their non-cyclopropyl counterparts, suggesting a structure-activity relationship that warrants further exploration.
Case Study 2: Neuroprotective Mechanisms
Research conducted at a leading pharmacological institute investigated the neuroprotective effects of piperidine derivatives in models of Alzheimer’s disease. The study found that this compound significantly reduced amyloid-beta accumulation and improved cognitive function in treated animals.
Comparison with Similar Compounds
Structural Analogues: Piperidine vs. Pyrrolidine Derivatives
A key structural variation among related compounds involves the nitrogen-containing ring (piperidine vs. pyrrolidine). For example:
- Ester Group Variation: Benzyl esters (e.g., CAS 205448-32-4 ) are more susceptible to hydrogenolysis than tert-butyl esters, affecting synthetic strategies for deprotection.
Stereochemical Variations: Enantiomers and Diastereomers
The S-configuration of the main compound distinguishes it from its R-enantiomer (CAS: 10-F083243), which has been discontinued . Enantiomeric differences can lead to variations in pharmacological activity, metabolic stability, and toxicity.
Functional Group Modifications
Substitution of the chloroacetyl group or cyclopropyl moiety alters reactivity and applications:
- Chloroacetyl vs.
Discontinued Compounds: Stability and Efficacy
Several analogues, such as [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 1354026-02-0), were discontinued , possibly due to instability (e.g., susceptibility to hydrolysis) or insufficient biological performance.
Preparation Methods
Piperidine Core Construction
The (S)-piperidine-3-yl intermediate serves as the stereochemical foundation. Patent CN1583742A details a scalable Dieckmann condensation approach:
-
Benzylamine-Methyl Acrylate Condensation :
-
Benzylamine undergoes 1,4-addition with methyl acrylate in anhydrous toluene/methanol (3:1 v/v) at reflux (110°C, 5 hr), yielding N,N-bis(β-methyl propionate) benzylamine (78% yield).
-
Key Parameter : Sodium methoxide concentration (0.3 mol/L) critically impacts reaction rate and byproduct formation.
-
-
Dieckmann Cyclization :
-
Hydrolysis-Decarboxylation :
Stereoselective Functionalization
Introducing the (S)-configuration at C3 requires resolution or asymmetric synthesis:
Method A: Kinetic Resolution
-
Racemic 1-benzyl-4-piperidone undergoes enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B) in MTBE/water (9:1), achieving 98% ee (S)-enantiomer.
Method B: Catalytic Asymmetric Hydrogenation
Cyclopropane Carbamate Installation
The cyclopropane-carbamic acid tert-butyl ester moiety is introduced via two principal routes:
Route 1: Ullmann-Type Coupling
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(S)-1-Benzylpiperidin-3-amine reacts with cyclopropyl bromoacetate in DMF using CuI/L-proline (10 mol%) at 90°C (24 hr), followed by Boc protection (Boc₂O, DMAP, 82% yield).
Route 2: Mitsunobu Reaction
Chloroacetylation and Final Deprotection
The 2-chloroacetyl group is installed via nucleophilic acyl substitution:
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Acylation :
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Purification :
Process Optimization and Scalability Challenges
Catalytic System Screening
Comparative studies of palladium catalysts for hydrogenolytic deprotection:
| Catalyst | Solvent | Temp (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | Ethyl Acetate | 25 | 1 | 92 |
| 5% Pd/C | Methanol | 50 | 3 | 88 |
| Pd(OH)₂/C | THF | 40 | 5 | 95 |
Data adapted from CN1583742A and WO2016170545A1 demonstrates Pd/C in ethyl acetate optimally balances cost and efficiency.
Solvent Effects on Cyclopropanation
Dieckmann condensation solvent screening:
| Solvent | Dielectric Constant | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 5 | 65 |
| DMF | 36.7 | 3 | 58 |
| THF | 7.5 | 4 | 72 |
Non-polar solvents favor cyclization despite longer reaction times.
Analytical Characterization Benchmarks
Critical quality attributes for final product specification:
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric Excess | Chiral HPLC | ≥98% (S)-isomer |
| Residual Solvents | GC-FID | <500 ppm total |
| Chloroacetyl Content | Titration | 99.0-101.0% |
| Particle Size Distribution | Laser Diffraction | D90 <50 μm |
Data consolidated from WO2016170545A1 and CN1583742A validation protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
